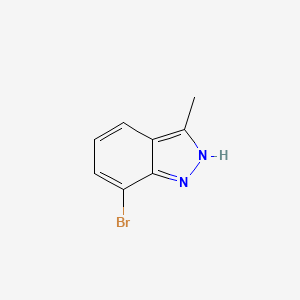

7-Bromo-3-methyl-1H-indazole

描述

Significance of Indazole Scaffolds in Medicinal Chemistry and Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in the field of medicinal chemistry. researchgate.netigi-global.com Its unique structural and chemical properties, including the existence of two tautomeric forms (1H- and 2H-indazole), make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. researchgate.netmdpi.com The 1H-indazole tautomer is generally the more thermodynamically stable and predominant form. mdpi.com

The significance of the indazole nucleus is underscored by its presence in numerous commercially available drugs and investigational compounds. researchgate.netnih.gov These derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. igi-global.commdpi.com The rigid, planar structure of the indazole core plays a crucial role in its interaction with biological targets such as enzymes and receptors, often leading to enhanced binding affinity and desirable pharmacokinetic profiles. longdom.org Consequently, medicinal chemists frequently utilize the indazole scaffold as a "privileged structure" in the design and development of new therapeutic agents. nih.govlongdom.org

Overview of 7-Bromo-3-methyl-1H-indazole's Position within Indazole Research

Within the vast family of indazole derivatives, this compound holds a notable position as a key building block in synthetic chemistry. guidechem.com This compound, with the chemical formula C8H7BrN2, is a halogenated indazole that serves as a versatile intermediate for the creation of more complex molecules. The presence and position of the bromo and methyl groups on the indazole core provide specific points for chemical modification, allowing for the strategic construction of targeted compounds.

The utility of substituted indazoles like this compound is well-documented in medicinal chemistry research. For instance, various bromo-indazole derivatives are instrumental in the synthesis of potential anticancer and anti-inflammatory agents. chemimpex.comchemimpex.com The bromine atom, in particular, can be readily replaced or used in cross-coupling reactions to introduce new functional groups, thereby enabling the exploration of structure-activity relationships in drug discovery programs.

While specific research detailing the direct biological activity of this compound is not extensively published, its importance lies in its role as a precursor. For example, related structures like 7-Bromo-1H-indazole-3-carboxylic acid and 7-Bromo-3-chloro-1H-indazole are recognized for their utility in synthesizing bioactive molecules. chemimpex.comchemimpex.com The synthesis of this compound itself is a critical process, with various methods being developed to ensure efficient and high-yield production for its subsequent use in research and development. chemicalbook.com

The table below provides a summary of the key properties of this compound and related compounds, highlighting their roles in chemical synthesis.

| Compound Name | Molecular Formula | Key Role |

| This compound | C8H7BrN2 | Synthetic building block. guidechem.com |

| 1H-Indazole | C7H6N2 | Parent scaffold for numerous drugs. researchgate.netmdpi.com |

| 7-Bromo-1H-indazole-3-carboxylic acid | C8H5BrN2O2 | Intermediate for pharmaceuticals. chemimpex.com |

| 7-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | Intermediate for anticancer agents. chemimpex.com |

| 7-Bromo-1H-indazole | C7H5BrN2 | Building block for potential medicines. biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

7-bromo-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDHQZBKTKFKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657243 | |

| Record name | 7-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-75-7 | |

| Record name | 7-Bromo-3-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 7 Bromo 3 Methyl 1h Indazole and Its Derivatives

Regioselective Synthesis Strategies for Indazole Core

Regioselectivity is a paramount challenge in the functionalization of indazoles due to the presence of two reactive nitrogen atoms (N1 and N2) and several carbon positions on the heterocyclic ring. nih.govbeilstein-journals.org Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products, making the development of selective protocols a significant area of research. nih.govbeilstein-journals.orgbeilstein-journals.org

The differential reactivity of the two nitrogen atoms in the indazole ring presents a significant challenge in achieving regioselective N-alkylation or N-acylation. d-nb.infobeilstein-journals.org The outcome of these reactions is highly dependent on a variety of factors, and controlling these can steer the substitution towards the desired N1 or N2 position. nih.govbeilstein-journals.org

The choice of reaction parameters is critical in dictating the regiochemical outcome of N-alkylation and acylation of the indazole scaffold. Factors such as the base, solvent, temperature, and the nature of the electrophile play a decisive role. d-nb.info

For instance, the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various C-3 substituted indazoles. d-nb.infobeilstein-journals.org Increasing the reaction temperature from ambient to 50 °C can improve conversion rates while maintaining excellent N1 regiocontrol. d-nb.info In contrast, employing Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diethyl azodicarboxylate) with an alcohol can lead to a preference for the N2-substituted regioisomer. nih.govbeilstein-journals.org

The choice of cation in the base can also dramatically influence selectivity. Studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that cesium-based reagents can promote N1-alkylation, while other conditions can selectively yield N2-products. nih.govbeilstein-journals.org Furthermore, highly selective N2-alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates as electrophiles under acidic conditions, a method that prevents the formation of the N1 isomer. wuxibiology.com The substituents on the indazole ring itself also exert a strong directive effect; indazoles with electron-withdrawing groups like nitro (NO₂) or methoxycarbonyl (CO₂Me) at the C-7 position have been shown to yield excellent N2 regioselectivity upon alkylation. beilstein-journals.orgnih.gov

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | Predominant Isomer | Reference |

|---|---|---|---|---|---|

| C-3 Substituted Indazoles | Alkyl Bromide | NaH | THF | N1 (>99:1) | d-nb.infobeilstein-journals.org |

| Methyl Ester Indazole | n-Pentanol | PPh₃/DEAD | THF | N2 (2.5:1 ratio) | beilstein-journals.org |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alcohols | Cesium-based | - | N1 | nih.govbeilstein-journals.org |

| 1H-Indazoles/Azaindazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | - | N2 | wuxibiology.comresearchgate.net |

| C-7 NO₂/CO₂Me Indazoles | Alkyl Halide | NaH | THF | N2 (≥96%) | beilstein-journals.orgnih.gov |

The regioselectivity observed in the N-alkylation of indazoles is governed by a complex interplay of thermodynamic, kinetic, steric, and electronic factors. The indazole ring exists in two tautomeric forms, the 1H- and 2H-indazoles. nih.govbeilstein-journals.org The 1H-tautomer is generally considered to be the more thermodynamically stable form. d-nb.infobeilstein-journals.orgnih.gov

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the mechanisms of N1/N2 discrimination. For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a chelation mechanism is proposed to favor N1-substitution when a cesium base is used. nih.govbeilstein-journals.org This involves the coordination of the cesium cation between the N2 nitrogen and the oxygen of the C3-carboxylate group, directing the incoming electrophile to the N1 position. nih.govbeilstein-journals.org In the absence of such chelation, non-covalent interactions are believed to drive the formation of the N2-product. nih.govbeilstein-journals.org A similar chelation control has been postulated for N1-selectivity using NaH, where the Na⁺ cation coordinates with the N2-atom and an electron-rich C-3 substituent. nih.govbeilstein-journals.org

In the case of the highly selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates, the reaction mechanism avoids the need for the indazole to tautomerize to the less stable 2H form. wuxibiology.com DFT calculations indicate that the reaction path leading to the N2 product proceeds from the more stable 1H-indazole tautomer and has a significantly lower activation energy barrier compared to the path for N1-alkylation, which would require an energetically costly conversion to the 2H-tautomer. wuxibiology.com Steric hindrance from substituents adjacent to the nitrogen atoms can also play a crucial role in directing the regiochemical outcome. d-nb.info

Directed C-H Functionalization at the Indazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole core, avoiding the need for pre-functionalized substrates. nih.gov These methods allow for the introduction of various substituents at specific carbon atoms of the ring.

The C3 position of the indazole ring is often a target for functionalization, but its direct modification can be challenging due to its lower nucleophilicity compared to the nitrogen atoms. nih.gov To overcome this, several innovative methods have been developed.

One notable approach is the use of an "umpolung" or polarity reversal strategy. mit.edu A highly C3-selective allylation has been achieved through copper hydride (CuH) catalysis, where an N-(benzoyloxy)indazole is employed as an electrophile, reversing the typical nucleophilic character of the indazole ring. nih.govmit.edu This method allows for the efficient installation of C3-allyl groups with quaternary stereocenters. nih.gov

Other techniques for C3-functionalization include:

Metal-free photocatalytic C3-arylation : This method uses aryldiazonium salts and a photosensitizer like Eosin Y under green LED irradiation. chim.it

C3-zincation followed by Negishi coupling : This involves the regioselective metalation of an N1-protected indazole, followed by a palladium-catalyzed cross-coupling reaction to introduce aryl or heteroaryl groups. chim.it

Palladium-catalyzed C-H functionalization : For 2H-indazoles, an efficient palladium-catalyzed C3-functionalization can be achieved via an isocyanide insertion strategy. acs.org

Suzuki-Miyaura Cross-Coupling : This reaction can be performed at the C3 position after a preliminary iodination step, which typically requires protection of the N-H group. mdpi.com

Table 2: Selected Methods for C3-Functionalization of Indazoles

| Method | Key Reagents/Catalysts | Substrate Requirement | Functional Group Introduced | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Allylation | CuH Catalyst | N-(benzoyloxy)indazoles | Allyl groups | nih.govmit.edu |

| Photocatalytic Arylation | Eosin Y, Aryldiazonium Salts | 2H-Indazoles | Aryl groups | chim.it |

| Zincation/Negishi Coupling | TMP₂Zn, Pd Catalyst | N1-Protected Indazoles | (Hetero)aryl groups | chim.it |

| Isocyanide Insertion | Pd Catalyst | 2H-Indazoles | Diverse Heterocycles | acs.org |

| Suzuki-Miyaura Coupling | Pd Catalyst, Boronic Acids | C3-Iodo-N-protected Indazoles | Aryl groups | mdpi.com |

The bromine atom at the C-7 position of 7-Bromo-3-methyl-1H-indazole serves as a versatile handle for further synthetic transformations, primarily through transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net This allows for the introduction of a wide array of substituents, significantly diversifying the molecular architecture.

A common and effective strategy involves a two-step sequence:

Regioselective C7-bromination : The C7 position of an indazole can be selectively brominated using reagents like N-bromosuccinimide (NBS). rsc.orgnih.gov

Palladium-catalyzed cross-coupling : The resulting C7-bromoindazole is an excellent substrate for various palladium-catalyzed reactions. The Suzuki-Miyaura cross-coupling with a range of aryl or heteroaryl boronic acids is widely used to forge new carbon-carbon bonds, yielding C7-arylated indazoles. rsc.orgnih.govacs.org

In addition to arylation, the C7 position can undergo other functionalizations. A direct C7-alkenylation of 3-substituted 1H-indazoles has been developed using palladium-catalyzed oxidative Heck reaction conditions. acs.org The reactivity at the C7 position can also be influenced by the substitution pattern on the rest of the indazole ring. researchgate.net These methods provide a robust platform for the late-stage functionalization of the 7-bromoindazole core, enabling the synthesis of complex target molecules. rsc.org

Chemical Transformations and Functional Group Interconversions on the this compound Scaffold

Reactivity of the Bromo Substituent

The bromine atom at the 7-position of the indazole ring is a key handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the bromine atom and the inherent electronic properties of the indazole nucleus make this position susceptible to a variety of transformations.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of the C7-bromo substituent. Among these, the Suzuki-Miyaura coupling is widely employed to form new carbon-carbon bonds. This reaction typically involves the coupling of the 7-bromoindazole derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov

For instance, the Suzuki-Miyaura coupling of N-protected 7-bromo-4-substituted-1H-indazoles with various aryl and heteroaryl boronic acids has been successfully demonstrated. researchgate.net The use of catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ in a dioxane/ethanol/water solvent mixture has proven effective.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions of 7-Bromoindazoles

| Entry | 7-Bromoindazole Derivative | Coupling Partner | Catalyst/Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Good | |

| 2 | 4-Benzamido-7-bromo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | 4-Benzamido-7-phenyl-1H-indazole | Good | |

| 3 | 4-Benzamido-7-bromo-1H-indazole | (Furan-2-yl)boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/EtOH/H₂O | 4-Benzamido-7-(furan-2-yl)-1H-indazole | Excellent |

Other palladium-catalyzed reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions, also represent viable strategies for the derivatization of the 7-bromoindazole core, allowing for the introduction of nitrogen, alkyne, and alkene functionalities, respectively. The development of efficient and regioselective C7-bromination techniques for 4-substituted 1H-indazoles has further expanded the scope of these subsequent coupling reactions. researchgate.netnih.gov

Transformations Involving the Methyl Group

The methyl group at the C3 position of this compound, while generally less reactive than the bromo substituent, can undergo various transformations to introduce new functional groups. These reactions typically require more forcing conditions or specific reagents to activate the methyl group.

Oxidation:

The oxidation of the 3-methyl group to a formyl group is a key transformation that provides a versatile aldehyde functionality for further derivatization. This can be achieved using various oxidizing agents. For example, the conversion of a methyl group on a heterocyclic ring to an aldehyde can be accomplished using reagents like selenium dioxide or through multi-step sequences involving halogenation followed by hydrolysis. The synthesis of 7-bromo-5-nitro-1H-indazole-3-carbaldehyde from a 7-bromoindazole precursor involves a formylation step, suggesting the feasibility of such transformations on the indazole core. evitachem.com While direct oxidation of this compound is not extensively documented, related transformations on other heterocyclic systems provide a basis for potential synthetic routes. beilstein-journals.orgjst.go.jp

Table 2: Potential Oxidation Reactions of the 3-Methyl Group

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| 3-Methyl-1H-indazole derivative | SeO₂ | 3-Formyl-1H-indazole derivative | Common reagent for allylic and benzylic oxidation. |

Halogenation:

The methyl group can be halogenated, typically under radical conditions, to yield 3-(halomethyl)indazoles. These intermediates are valuable synthons for subsequent nucleophilic substitution reactions. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3-(bromomethyl)indazole can then react with a variety of nucleophiles to introduce new functionalities. The synthesis of 5-(bromomethyl)- and 5-(aminomethyl)-1-THP-indazole highlights the utility of this approach on the indazole scaffold. acs.org

Table 3: Halogenation and Subsequent Functionalization of the 3-Methyl Group

| Reaction | Reagent(s) | Product | Potential Subsequent Reactions |

|---|---|---|---|

| Bromination | NBS, AIBN | 7-Bromo-3-(bromomethyl)-1H-indazole | Nucleophilic substitution with amines, alcohols, thiols, cyanides, etc. |

| Chlorination | NCS, BPO | 7-Bromo-3-(chloromethyl)-1H-indazole | Similar reactivity to the bromomethyl derivative. |

The reactivity of the benzylic protons of the 3-methyl group can also be exploited through metalation using strong bases like organolithium reagents, followed by quenching with an electrophile. This allows for the direct introduction of various substituents at the methyl group, although this can be challenging due to potential competing reactions at other sites of the molecule. tandfonline.com The strategic selection of protecting groups for the indazole nitrogen can be crucial in directing the regioselectivity of such transformations. researchgate.net

Iii. Pharmacological Activities and Biological Targets of 7 Bromo 3 Methyl 1h Indazole Derivatives

Anticancer and Antitumor Potentials

The anticancer properties of indazole derivatives are primarily attributed to their ability to interfere with signaling pathways that are critical for tumor growth, proliferation, and survival. This is often achieved by inhibiting protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. The indazole scaffold has proven to be a highly effective core for developing potent FGFR inhibitors. nih.gov

Researchers have designed and synthesized novel series of FGFR1 inhibitors by incorporating an indazole scaffold. nih.gov In one study, a series of 6-aryl-1H-indazol-3-amine derivatives were developed. Through structure-based optimization, compound 7r emerged as a highly potent inhibitor of FGFR1, demonstrating excellent activity at both the enzymatic and cellular levels. nih.gov Another study focused on optimizing indazole-based fragments, leading to the identification of compound 19 , which showed significant potency against FGFR1 and FGFR2. whiterose.ac.uk These studies underscore the importance of the indazole core in achieving high-affinity binding to the ATP pocket of FGFRs.

| Compound | Target Kinase | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay) |

| 7n nih.gov | FGFR1 | 15.0 nM | 642.1 nM |

| 7r nih.gov | FGFR1 | 2.9 nM | 40.5 nM |

| 9d nih.gov | FGFR1 | 15.0 nM | 785.8 nM |

| 9u nih.gov | FGFR1 | 3.3 nM | 468.2 nM |

| 19 whiterose.ac.uk | FGFR1 | 0.46 µM | Not Reported |

| 19 whiterose.ac.uk | FGFR2 | 0.14 µM | Not Reported |

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune escape by catalyzing tryptophan catabolism. nih.gov The indazole ring has been identified as a promising scaffold for developing IDO1 inhibitors, potentially acting as a high-affinity heme-binding motif. acs.org

Studies have explored 3-substituted 1H-indazoles for their IDO1 inhibitory effects. A series of compounds featuring a carbohydrazide (B1668358) moiety at the C3 position of the indazole ring were synthesized and evaluated. Among them, compounds 121 and 122 were found to be the most potent, with IC₅₀ values in the sub-micromolar range. nih.gov The research indicated that the 1H-indazole ring and the substituted side chain at the C3 position are crucial for strong inhibitory activity. nih.gov Furthermore, derivatives of 1-methyl-1H-indazole have been synthesized as IDO1 inhibitors, highlighting the therapeutic potential of N-methylated indazole cores. nih.gov

Table 2: IDO1 Inhibition by 3-Substituted 1H-indazole Derivatives

| Compound | Target Enzyme | IC₅₀ |

| 121 nih.gov | IDO1 | 720 nM |

| 122 nih.gov | IDO1 | 770 nM |

The Pim kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in many human cancers, including hematological malignancies. nih.govnih.gov They are attractive targets for cancer therapy due to their role in regulating signaling pathways fundamental to tumorigenesis.

Research into Pim kinase inhibitors has led to the discovery of potent compounds based on a 3-(pyrazin-2-yl)-1H-indazole scaffold. Starting from an initial hit compound, structure-activity relationship (SAR) development led to the identification of a series of highly potent, pan-Pim inhibitors, such as compound 13o . nih.gov These findings demonstrate that the indazole core can be effectively utilized to develop inhibitors that target the ATP-binding site of Pim kinases.

Table 3: Pan-Pim Kinase Inhibition by a 3-(Pyrazin-2-yl)-1H-indazole Derivative Data represents a key compound from a series of potent inhibitors.

| Compound | Pim-1 IC₅₀ | Pim-2 IC₅₀ | Pim-3 IC₅₀ |

| 13o nih.gov | <0.003 µM | 0.003 µM | <0.003 µM |

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is a common feature in many cancers, making them important therapeutic targets. nih.gov The indazole scaffold has been successfully employed in the design of novel and potent Aurora kinase inhibitors.

Through in silico fragment-based and knowledge-based drug design, novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. After intensive optimization, compounds were developed that showed either dual inhibition of Aurora A and B (compound 17 ) or selectivity for a specific isoform (compound 21 for Aurora B and compound 30 for Aurora A). nih.gov This demonstrates the versatility of the indazole scaffold in achieving both potent and selective inhibition of the Aurora kinase family.

Table 4: Aurora Kinase Inhibition by Optimized Indazole Derivatives

| Compound | Aurora A IC₅₀ | Aurora B IC₅₀ | Selectivity Profile |

| 17 nih.gov | 10 nM | 4 nM | Dual Inhibitor |

| 21 nih.gov | 1300 nM | 18 nM | Aurora B Selective |

| 30 nih.gov | 24 nM | 1100 nM | Aurora A Selective |

The Bcr-Abl fusion protein is an oncogenic tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.gov While inhibitors like imatinib (B729) have revolutionized CML treatment, drug resistance, particularly due to the T315I "gatekeeper" mutation, remains a challenge.

The indazole core has been instrumental in the development of new Bcr-Abl inhibitors capable of overcoming this resistance. A series of novel inhibitors incorporating a 6-phenyl-1H-indazol-3-amine moiety as the hinge-binding element were developed. nih.gov Compound 89 from a related series also showed potent inhibition against both wild-type Bcr-Abl and the T315I mutant, with potency comparable to imatinib against the wild-type kinase. nih.gov These compounds demonstrate that the indazole structure is a valuable platform for designing next-generation Bcr-Abl inhibitors.

Table 5: Bcr-Abl Kinase Inhibition by Indazole Derivatives

| Compound | Bcr-AblWT IC₅₀ | Bcr-AblT315I IC₅₀ | K562 Cell Line IC₅₀ |

| Y9 nih.gov | 0.043 µM | 0.17 µM | 1.65 µM |

| 89 nih.gov | 0.014 µM | 0.45 µM | 6.50 µM |

Epigenetic Target Modulation

Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" protein that recognizes acetylated lysine (B10760008) residues on histones, playing a critical role in regulating the expression of genes involved in cell proliferation and survival, such as c-Myc. researchgate.net This has made BRD4 an attractive target for cancer therapy. researchgate.net

A series of novel 3-methyl-1H-indazole derivatives have been designed, synthesized, and evaluated as selective BRD4 inhibitors. Through structure-based optimization, several compounds were identified that exhibited strong binding affinity and inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1). Notably, compounds 9d , 9u , and 9w showed potent inhibition of the MV4;11 cancer cell line. Compound 9d demonstrated excellent selectivity for BRD4 and was effective in suppressing the downstream protein c-Myc.

Table 2: BRD4-BD1 Inhibitory Activity of 3-methyl-1H-indazole Derivatives

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| 9d | BRD4-BD1 | 0.23 |

| 9u | BRD4-BD1 | 0.18 |

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from proteins and are involved in numerous biological processes. HDAC6, in particular, is a target for cancer therapy. While various chemical scaffolds have been developed into HDAC6 inhibitors, specific research detailing the design and efficacy of 7-Bromo-3-methyl-1H-indazole derivatives for HDAC6 inhibition is not available in the reviewed scientific literature.

EZH2, and its homolog EZH1, are histone methyltransferases that are the catalytic components of the Polycomb Repressive Complex 2 (PRC2). They are responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing. Dual inhibition of EZH1 and EZH2 has emerged as a therapeutic strategy for certain cancers. However, there is no significant research in the public domain that identifies derivatives of this compound as inhibitors of EZH1 or EZH2.

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, which are common in solid tumors. HIF-1 promotes angiogenesis, metabolic reprogramming, and metastasis, making it a significant target for cancer therapy. The inhibition of HIF-1α, its oxygen-regulated subunit, is a promising strategy for developing anticancer drugs.

Indazole derivatives, as a class of compounds, have been reported in the literature as potent inhibitors of HIF-1α. These compounds are thought to exert their anticancer effects by interacting with key residues within the active site of HIF-1α, thereby disrupting its signaling pathway. While the broader family of indazoles shows potential in this area, specific research detailing the HIF-1 inhibitory activity of this compound derivatives is not extensively documented in publicly available literature. However, the established activity of the parent scaffold suggests a viable avenue for future investigation into these specific derivatives.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are involved in numerous physiological processes, and certain isoforms, particularly CA IX and XII, are overexpressed in various tumors, where they contribute to the acidification of the tumor microenvironment and promote cancer progression.

Research has demonstrated that 1H-indazole molecules can effectively reduce the activity of human carbonic anhydrase isoenzymes CA-I and CA-II. A study investigating a range of indazole molecules found that they exhibited noncompetitive inhibition against these isoenzymes. Notably, the structure-activity relationship pointed to the significance of halogen substituents, with bromine- and chlorine-bonded indazoles showing more potent inhibitory effects on carbonic anhydrase isoenzymes. researchgate.net This suggests that the 7-bromo substitution on the this compound scaffold is a favorable feature for CA inhibition, making its derivatives potential candidates for targeting CA-dependent pathologies.

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., MCF-7, A549, HepG2, MDA-MB-231, HeLa, MV4;11)

Derivatives of the indazole scaffold have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. The specific substitutions on the indazole ring play a crucial role in determining the potency and selectivity of these compounds.

Notably, a series of 3-methyl-1H-indazole derivatives were designed and evaluated as inhibitors of Bromodomain-containing Protein 4 (BRD4), a key epigenetic regulator implicated in cancer. Several of these compounds potently suppressed the proliferation of the MV4;11 acute myeloid leukemia cell line. nih.gov

Other studies have highlighted the broad-spectrum cytotoxic potential of various indazole derivatives. For instance, 1H-indazole-3-amine derivatives have been evaluated against human lung cancer (A549 ) and human hepatoma (HepG2 ) cell lines, with some compounds showing promising inhibitory effects. nih.gov Similarly, the cytotoxic activity of indazole analogues has been confirmed against breast adenocarcinoma (MCF-7 ) and cervical cancer (HeLa ) cell lines. researchgate.net Further research has identified specific indazole derivatives with growth-inhibitory potency against the triple-negative breast cancer cell line MDA-MB-231 . jpp.krakow.plresearchgate.netmdpi.com

The following table summarizes the reported antiproliferative activities of various indazole derivatives against the specified cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | IC₅₀ (µM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 3-methyl-1H-indazole derivative (9d) | 0.28 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 4-arylazo-1H-pyrazole derivative (8b) | 3.0 | researchgate.net |

| A549 | Lung Carcinoma | 1H-indazole-3-amine derivative (5a) | 4.66 | nih.gov |

| HepG2 | Hepatocellular Carcinoma | 1H-indazole-3-amine derivative (5k) | 3.32 | nih.gov |

| MDA-MB-231 | Triple-Negative Breast Cancer | Indazole derivative (TOSIND) | 17.7 | jpp.krakow.pl |

| HeLa | Cervical Adenocarcinoma | Azo-Schiff base derivative (4a) | 120.0 | researchgate.net |

Note: The IC₅₀ values are for specific derivatives from the cited studies and represent the potential of the broader indazole class.

Apoptosis Induction Pathways

The antiproliferative effects of indazole derivatives are often mediated by their ability to induce programmed cell death, or apoptosis. The molecular mechanisms underlying this process involve the modulation of key regulatory proteins.

For 3-methyl-1H-indazole derivatives that inhibit the BRD4 protein, the apoptotic mechanism is linked to the suppression of critical oncogenes. BRD4 is known to promote the expression of tumor-driving genes such as c-Myc and the anti-apoptotic gene Bcl-2. nih.gov By inhibiting BRD4, these indazole derivatives effectively suppress c-Myc and Bcl-2, leading to cell cycle arrest and the activation of the apoptotic cascade. nih.govresearchgate.net

Other indazole derivatives have also been shown to trigger apoptosis through various pathways. One study demonstrated that a potent indazole derivative promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2. rsc.org Further investigations into 1H-indazole-3-amine derivatives suggest that their pro-apoptotic activity may involve the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. nih.govbohrium.com

Anti-inflammatory and Immunomodulatory Properties

Beyond their anticancer activities, indazole derivatives are recognized for their significant anti-inflammatory and immunomodulatory properties.

Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils during inflammation. While it plays a role in host defense, excessive HNE activity can lead to tissue damage and is implicated in a variety of inflammatory diseases, particularly those affecting the respiratory system. Consequently, HNE is a key therapeutic target for anti-inflammatory drug development. The indazole scaffold has been identified as a foundational structure for the synthesis of potent HNE inhibitors. Various N-benzoylindazole and related derivatives have been developed that exhibit strong, competitive, and pseudoirreversible inhibition of HNE, highlighting the suitability of this chemical core for targeting excessive elastase activity.

The anti-inflammatory effects of indazole derivatives extend to the modulation of key inflammatory mediators and pathways. Studies have shown that indazole and its derivatives can significantly inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. researchgate.net

Antimicrobial, Antibacterial, and Antifungal Activities

The indazole nucleus is a versatile scaffold that has been extensively modified to develop potent antimicrobial agents. researchgate.net The introduction of a bromine atom, particularly at the 7-position, along with a methyl group at the 3-position, can influence the lipophilicity and electronic properties of the molecule, often enhancing its interaction with microbial targets.

Derivatives of bromo-indazole have shown notable activity against both Gram-positive and Gram-negative bacteria. A study on novel 4-bromo-1H-indazole derivatives, designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, revealed significant antibacterial potency. nih.gov Certain compounds in this series demonstrated better activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes than other tested strains. nih.gov For instance, one derivative showed activity against penicillin-resistant Staphylococcus aureus that was 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov Another compound exhibited the best activity against S. pyogenes, proving to be 32-fold more active than 3-MBA and 2-fold more active than the standard antibiotic ciprofloxacin. nih.gov

Similarly, research into 3-methyl-1H-indazole derivatives confirmed their antibacterial potential against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). plu.mx Furthermore, studies on indazole-based thiadiazole hybrids have identified compounds with promising minimum inhibitory concentrations (MIC) against E. coli, Enterococcus faecalis, and Staphylococcus aureus. nih.gov

Table 1: Efficacy of Selected Indazole Derivatives Against Bacterial Strains

| Derivative Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 4-Bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | MIC | 4 µg/mL | nih.gov |

| 4-Bromo-1H-indazole derivative (Compound 18) | Staphylococcus aureus ATCC29213 | MIC | 64-fold better than 3-MBA | nih.gov |

| 4-Bromo-1H-indazole derivatives (Compounds 12 & 18) | Penicillin-resistant Staphylococcus aureus | Potency | 256-fold more potent than 3-MBA | nih.gov |

| 3-Methyl-1H-indazole derivative (Compound 1d) | Bacillus subtilis | Activity | Showed best activity at 300 µg/ml | plu.mx |

| 3-Methyl-1H-indazole derivative (Compound 1d) | Escherichia coli | Activity | Showed best activity at 300 µg/ml | plu.mx |

| Indazole-thiadiazole hybrid (Compound 2) | Enterococcus faecalis | MIC | 3.9 µg/mL | nih.gov |

The investigation of indazole derivatives has extended to their antifungal properties, particularly against opportunistic pathogens like Candida species. Several synthesized 6-bromo-1H-indazole derivatives tethered with a 1,2,3-triazole moiety were evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans, with some showing moderate to good inhibition compared to standard drugs. researchgate.net

Research on N-methyl-3-aryl indazoles also included testing against Candida albicans, revealing that some compounds were active against this fungal strain. orientjchem.org The development of new azole derivatives remains a priority due to increasing resistance to existing antifungal agents. nih.gov Studies focusing on imidazole-containing compounds have shown promising results against various Candida isolates, with some demonstrating superior efficacy to the commonly used drug fluconazole. mdpi.com While not exclusively this compound derivatives, these findings highlight the potential of the broader indazole and azole classes as scaffolds for potent antifungal agents.

Table 2: Efficacy of Selected Indazole and Azole Derivatives Against Fungal Strains

| Derivative Class | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 6-Bromo-1H-indazole-1,2,3-triazole analogues | Candida albicans | Inhibition | Moderate to good | researchgate.net |

| 6-Bromo-1H-indazole-1,2,3-triazole analogues | Aspergillus niger | Inhibition | Moderate to good | researchgate.net |

| N-methyl-3-aryl indazoles | Candida albicans | Activity | Active against tested strain | orientjchem.org |

| Imidazole Oxime Ester (Compound 5j) | Candida albicans | MIC | 0.0054 µmol/mL (More potent than fluconazole) | mdpi.com |

| Imidazole Oxime Ester (Compound 5j) | Candida tropicalis | Diameter of Inhibition Zone (DIZ) | 25 ± 1.2 mm | mdpi.com |

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, less toxic, and more effective treatments is ongoing. Indazole derivatives have been identified as promising candidates. nih.gov A study evaluating 3-chloro-6-nitro-1H-indazole derivatives found that several compounds possessed strong inhibitory activity against Leishmania infantum. researchgate.net One compound, in particular, was highlighted as a promising growth inhibitor of Leishmania major. researchgate.net

Another study focused on 2-benzyl-5-nitroindazolin-3-one derivatives and their in vitro activity against Leishmania amazonensis. nih.gov Four of the tested compounds were found to be as active as the standard drug Amphotericin B against intracellular amastigotes, the clinically relevant form of the parasite. The most effective compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited a 50% inhibitory concentration (IC50) of 0.46 µM against amastigotes and a high selectivity index of 875, indicating a favorable profile of activity versus toxicity to host cells. nih.gov

Table 3: Efficacy of Selected Indazole Derivatives Against Leishmania Species

| Derivative Class | Leishmania Species | Parasite Stage | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole (Compound 13) | Leishmania major | Promastigotes | Growth Inhibition | Promising inhibitor | researchgate.net |

| 3-chloro-6-nitro-1H-indazole (Compound 5) | Leishmania infantum | Promastigotes | IC50 | 4 µM | researchgate.net |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis | Amastigotes (intracellular) | IC50 | 0.46 ± 0.01 µM | nih.gov |

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis | Promastigotes | IC50 | <1 µM | nih.gov |

Antiviral Activities

The structural versatility of the indazole core has also been exploited in the development of antiviral agents, including those targeting the human immunodeficiency virus (HIV).

A significant breakthrough in the application of indazole derivatives is their use as HIV capsid inhibitors. The HIV capsid protein is a crucial target as it is involved in multiple stages of the viral lifecycle. nih.gov A specific heterocyclic fragment, 7-Bromo-4-chloro-1H-indazol-3-amine, is a key intermediate in the synthesis of Lenacapavir. nih.govmdpi.comresearchgate.netchemrxiv.org Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections. nih.govmdpi.com This demonstrates the critical role of the 7-bromo-indazole scaffold in the development of novel anti-HIV therapeutics that operate through mechanisms distinct from traditional reverse transcriptase or protease inhibitors. evitachem.com Research into novel phenylalanine derivatives incorporating a 1,2,3-triazole ring also identified compounds with remarkable anti-HIV activity that target the capsid protein. rsc.org

Table 4: Role of Bromo-Indazole Derivatives in Anti-HIV Activity

| Compound/Intermediate | Virus | Target | Significance | Reference |

|---|---|---|---|---|

| Lenacapavir | HIV-1 | Capsid Protein | Potent, first-in-class capsid inhibitor | mdpi.com |

| 7-Bromo-4-chloro-1H-indazol-3-amine | N/A | N/A | Key intermediate in the synthesis of Lenacapavir | nih.govresearchgate.netchemrxiv.org |

| 1,2,3-Triazole Phenylalanine Derivative (Compound II-10c) | HIV-1 | Capsid Protein | EC50 = 2.13 µM | rsc.org |

Beyond HIV, the broader class of N-heterocycles, including indazoles and related structures like pyrazoles and thiazoles, has shown potential against a range of viruses. nih.govnih.gov Research has covered their inhibitory effects against influenza viruses, coronaviruses, herpes viruses, and hepatitis B and C. nih.gov For example, certain thiazolide derivatives have been found to be potent inhibitors of hepatitis B and C virus replication. Thiazole-containing compounds have also been investigated for activity against influenza, chikungunya virus, and bovine viral diarrhea virus. nih.gov While direct studies on the general antiviral efficacy of this compound are limited, the established activity of the indazole scaffold suggests it is a promising platform for the development of broad-spectrum antiviral agents. nih.gov

Antidiabetic Potentials

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels, a crucial strategy in managing type 2 diabetes. frontiersin.orgphcogj.com

Research has been conducted on a series of 5-bromo-3-methyl-1H-indazole derivatives with various substitutions at the 7-position to evaluate their inhibitory effects on α-glucosidase. researchgate.netnih.gov In one study, series of 7-aryl, 7-arylvinyl, and 7-(arylethynyl)-5-bromo-3-methylindazoles were synthesized and assessed for their in vitro α-glucosidase inhibitory activity. Many of these compounds demonstrated significant to moderate inhibition, with several derivatives showing higher potency than the standard drug, acarbose (B1664774). researchgate.net

The in vitro enzymatic assay revealed that the 7-arylvinyl and 7-(arylethynyl) derivatives, in particular, had substantial inhibitory potential. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, ranged from 0.42 µM to 51.51 µM for the different series of compounds, compared to an IC50 value of 0.82 µM for acarbose in the same study. researchgate.netnih.gov Molecular modeling suggests that these compounds interact with the enzyme's protein residues through non-covalent, electrostatic, and hydrogen bonding interactions, which enhances their inhibitory effect. researchgate.net

| Compound Series | IC50 Value Range (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| 7-Aryl-5-bromo-3-methylindazoles | 0.50–51.51 | Acarbose | 0.82 |

| 7-Arylvinyl- & 7-(Arylethynyl)-5-bromo-3-methylindazoles | 0.42–23.71 |

Antispermatogenic Activity

The potential of indazole derivatives to modulate spermatogenesis has been an area of investigation for male contraception. While specific studies on this compound derivatives are not extensively documented in this context, research on a related class of compounds, 1-halobenzyl-1H-indazole-3-carboxylic acids, has demonstrated significant antispermatogenic effects. nih.govacs.orgacs.org

These studies showed that certain derivatives could potently inhibit spermatogenesis in animal models. nih.gov The mechanism of action involves the disruption of the seminiferous tubules, leading to the lesion and loss of spermatocytes and spermatids. Notably, the spermatogonia and interstitial tissue appeared to remain normal, suggesting a specific effect on particular stages of sperm development. nih.gov Among the tested compounds, derivatives such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showed high potency. nih.govacs.org These findings highlight the potential of the indazole scaffold as a basis for developing non-hormonal male contraceptive agents, although further research is needed to explore the activity of this compound derivatives specifically.

Central Nervous System (CNS) Activities

The indazole core is a privileged structure for targeting the central nervous system, and various derivatives have been explored for their potential to treat CNS disorders.

Antidepressant Effects

Indazole derivatives have been investigated for their potential as antidepressant agents. nih.govresearchgate.netresearchgate.net While direct studies on this compound derivatives are limited, the broader class of indazoles has shown promise. For instance, some quinazoline (B50416) derivatives incorporating a triazole moiety, another nitrogen-containing heterocycle, have shown significant antidepressant-like activity in preclinical models. oaji.net The diverse biological activities of indazoles suggest that structural modifications could lead to the development of novel antidepressant drugs. nih.gov

Dopamine (B1211576) Antagonism

The role of this compound derivatives as dopamine receptor antagonists is not well-established in the current scientific literature. However, research into other indazole derivatives has explored their interactions with various CNS receptors. For example, a series of indazole-3-carboxylic acid derivatives were identified as potent 5-HT3 receptor antagonists. nih.gov Interestingly, these specific compounds were found to be devoid of significant dopamine receptor antagonist properties, indicating a degree of selectivity in their receptor binding profiles. nih.gov Further investigation is required to determine if any derivatives of this compound possess activity at dopamine receptors.

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) Inhibition

The inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are two key strategies in the symptomatic treatment of Alzheimer's disease and the management of Parkinson's disease, respectively. acs.org The indazole scaffold has emerged as a promising framework for the development of potent MAO-B inhibitors. researchgate.net

Several studies have identified indazole-based compounds as highly potent and selective inhibitors of MAO-B. nih.govacs.org A series of C5- and C6-substituted indazole derivatives were synthesized and found to inhibit human MAO-B with submicromolar IC50 values. researchgate.net Specifically, substitutions at the C5 position of the indazole ring resulted in particularly potent MAO-B inhibition, with IC50 values as low as 0.0025 µM. researchgate.net Another study focused on indazole-5-carboxamides, identifying compounds with subnanomolar potency and high selectivity for MAO-B over the MAO-A isoform. acs.org For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide exhibited an IC50 of 0.386 nM for human MAO-B. acs.org

While the primary focus has been on MAO-B, the concept of dual-target inhibitors that also affect AChE is an active area of research for neurodegenerative diseases. mdpi.com Although specific dual AChE/MAO-B inhibitors based on the this compound core have not been extensively reported, the demonstrated potent MAO-B inhibition by related indazole structures suggests this is a viable avenue for future drug discovery efforts.

| Compound Class | Example Compound | MAO-B IC50 Value | Selectivity vs. MAO-A |

|---|---|---|---|

| C5-Substituted Indazoles | Not specified | 0.0025–0.024 µM | High |

| Indazole-5-carboxamides | N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | 0.386 nM | >25,000-fold |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide | 1.59 nM | >6,000-fold |

Receptor Binding Studies

Receptor binding assays are crucial in determining the affinity of a compound for a specific biological target. For derivatives of the indazole family, research has highlighted antagonistic activity at key receptors implicated in various physiological and pathological processes.

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, is a validated target for the management of nausea and vomiting, particularly that induced by chemotherapy. The indazole nucleus is a core structural feature of several potent 5-HT3 receptor antagonists. nih.gov Alterations to the aromatic nucleus of existing pharmacologically active molecules have led to the identification of indazole derivatives as potent antagonists at this receptor. nih.gov

In a foundational study, a series of indazole-3-carboxylic acid derivatives were synthesized and evaluated for their 5-HT3 receptor antagonist properties. One of the most potent compounds identified from this series was BRL 43694, which demonstrated high potency and selectivity. nih.gov The general structure-activity relationship (SAR) for these indazole derivatives indicates that the indazole ring system is a key recognition element for the 5-HT3 receptor. nih.gov Molecular modeling studies have further defined the pharmacophore for 5-HT3 receptor ligands, which includes an aromatic or heteroaromatic ring system, a coplanar carbonyl group, and a nitrogen center, all with well-defined spatial relationships. nih.gov

While specific binding data for this compound is not available, the substitution pattern of a bromine atom at the 7-position and a methyl group at the 3-position would be expected to modulate the electronic and steric properties of the indazole core, thereby influencing its binding affinity for the 5-HT3 receptor. The table below presents data for representative indazole derivatives from the literature to illustrate the potency that can be achieved with this scaffold.

| Compound | Structure | 5-HT3 Receptor Antagonist Activity (pA2) | Reference |

|---|---|---|---|

| Indazole-3-carboxylic acid tropine (B42219) ester | [Structure of Indazole-3-carboxylic acid tropine ester] | 8.8 | nih.gov |

| BRL 43694 (Granisetron) | [Structure of BRL 43694] | 9.5 | nih.govembopress.org |

The melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor primarily expressed in the brain, where it plays a significant role in the regulation of energy homeostasis and appetite. Consequently, MCHR1 antagonists are being investigated as potential treatments for obesity. nih.gov The indazole scaffold has been explored for its potential as a core structure in the design of novel MCHR1 antagonists.

A patent application has disclosed a series of 2H-indazole derivatives with MCHR1 antagonistic activity. nih.gov These compounds were evaluated for their ability to inhibit the binding of melanin-concentrating hormone (MCH) to its receptor and for their functional antagonism in a Ca2+ mobilization assay. nih.gov While these reported compounds are 2H-indazoles, they demonstrate the utility of the indazole core in achieving MCHR1 antagonism.

The table below summarizes the MCHR1 antagonist activity of representative indazole derivatives from a patent disclosure, showcasing the potential of this chemical class.

| Compound Example | Structure | Human MCHR1 Binding IC50 (nM) | Reference |

|---|---|---|---|

| Example 1 (from patent WO 2015/005489 A1) | [Structure of Example 1] | 18 | nih.gov |

| Example 2 (from patent WO 2015/005489 A1) | [Structure of Example 2] | 7.8 | nih.gov |

Investigation of Mechanism of Action at the Molecular Level

Understanding how a ligand interacts with its receptor at the molecular level is fundamental to drug design and development. For indazole derivatives, molecular modeling and structural biology studies have provided insights into their mechanism of action at both the 5-HT3 receptor and MCHR1.

In the context of MCHR1 antagonism, the mechanism involves preventing the conformational changes in the receptor that are necessary for G-protein coupling and subsequent intracellular signaling. The binding of small molecule antagonists occurs within a hydrophobic pocket formed by transmembrane helices 1, 2, 3, 6, and 7. nih.gov The antagonist occupies this pocket, stabilizing an inactive conformation of the receptor. This prevents the inward movement of transmembrane helices and the outward movement of transmembrane helix 6, which are required for receptor activation and G-protein engagement. nih.gov Docking analyses suggest that various MCHR1 antagonists may share a common mechanism of action by binding to this deep hydrophobic pocket. nih.gov

Iv. Structure Activity Relationship Sar Studies of 7 Bromo 3 Methyl 1h Indazole Derivatives

Influence of Bromine Substitution at Position 7

The bromine atom at the C7 position of the indazole ring is a critical substituent that significantly influences both the biological activity and the synthetic versatility of the scaffold. Its effects can be broadly categorized by its impact on target binding and its role as a reactive handle for creating more complex molecules.

The introduction of a halogen, such as bromine, at the C7 position can substantially modify a molecule's affinity and selectivity for its biological target. This is often attributed to the formation of halogen bonds, which are non-covalent interactions between the electrophilic region of the halogen and a nucleophilic site on the target protein. Furthermore, the steric bulk and lipophilicity of the bromine atom can influence the compound's orientation within a binding pocket.

In the context of kinase inhibitors, substitutions at the C7 position of the indazole ring are known to be sensitive. For instance, in the development of analogs for the Akt inhibitor A-443654, the C7 position is in close proximity to the "gatekeeper" methionine residue in the kinase's active site. ucsf.edu It was hypothesized that a small, neutral substituent at this position would be optimal to avoid disrupting existing hydrogen bonds critical for binding. ucsf.edu The presence of a bromine atom can therefore serve to occupy a specific hydrophobic pocket, potentially increasing binding affinity. While direct comparative data for a 7-bromo versus a 7-unsubstituted analog of 7-Bromo-3-methyl-1H-indazole is specific to each target, the principle remains that the C7-bromo group is a key interaction point that can be exploited in drug design to enhance potency and selectivity.

From a synthetic chemistry perspective, the bromine atom at position 7 is an invaluable tool for diversification. It serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov This allows for the straightforward introduction of a wide variety of aryl and heteroaryl groups at the C7 position, creating libraries of new compounds for SAR studies.

The reactivity of the C7-bromo group enables chemists to explore how different substituents at this position affect biological activity. A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, and these 7-bromo-indazoles are then successfully used in Suzuki-Miyaura cross-coupling reactions with various boronic acids. nih.gov This two-step process provides access to a diverse range of C7-arylated indazoles in moderate to excellent yields. nih.gov This strategy is crucial for optimizing lead compounds, as it allows for the systematic probing of the chemical space around the C7 position to identify substituents that enhance target affinity and improve pharmacokinetic properties.

| 7-Bromo-indazole Precursor | Boronic Acid Partner | Product | Yield (%) |

|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Good |

| N-(7-bromo-1H-indazol-4-yl)-4-methoxybenzenesulfonamide | phenylboronic acid | N-(7-phenyl-1H-indazol-4-yl)-4-methoxybenzenesulfonamide | Good |

| 7-bromo-N-(o-tolyl)-1H-indazole-4-carboxamide | (4-(trifluoromethyl)phenyl)boronic acid | N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-1H-indazole-4-carboxamide | 91 |

| 7-bromo-N-(p-tolyl)-1H-indazole-4-carboxamide | (thiophen-2-yl)boronic acid | N-(p-tolyl)-7-(thiophen-2-yl)-1H-indazole-4-carboxamide | 85 |

Data sourced from a study on regioselective C7 bromination and Suzuki-Miyaura cross-coupling of 4-substituted NH-free indazoles. nih.gov

Role of Methyl Group at Position 3

The methyl group at the C3 position is another key determinant of the biological activity of this compound derivatives. Its size, shape, and electronic properties influence how the molecule fits into and interacts with the active site of a target protein.

For example, in the development of Akt kinase inhibitors, it was noted that analogues with a methyl group at the C3 position were approximately five times more potent than the corresponding derivatives with a hydrogen at that position. ucsf.edu This suggests that the C3-methyl group is crucial for effectively filling a hydrophobic pocket and anchoring the inhibitor in the active site. Furthermore, the methyl group is a weak electron-donating group, which can subtly influence the electronic distribution within the indazole ring system, potentially affecting hydrogen bonding interactions involving the indazole nitrogens. Computational docking studies on various indazole derivatives have frequently shown the C3-substituent to be buried in a hydrophobic region of the target protein, confirming the importance of its stereoelectronic properties for potent biological activity. nih.govderpharmachemica.com

While the 3-methyl group is often beneficial, SAR studies frequently involve modifying this position to achieve optimal potency and selectivity. The C3 position is a key vector for optimization in many indazole-based drug discovery programs. nih.gov By replacing the methyl group with other substituents, researchers can probe the size and chemical nature of the corresponding binding pocket.

For instance, replacing the methyl group with larger alkyl groups (e.g., ethyl, cyclobutyl) can enhance potency if the hydrophobic pocket is large enough to accommodate them. nih.gov Conversely, introducing polar groups or groups capable of forming hydrogen bonds can be advantageous if the binding site has corresponding polar residues. In a study focused on developing multi-target kinase inhibitors for lung squamous cell carcinoma, the optimization of the C3-substituent on the indazole scaffold was a key part of the strategy, leading to the identification of potent lead compounds. nih.gov The systematic modification of the C3-methyl group is therefore a critical step in the iterative process of drug design to maximize biological activity.

Effects of Substituents on the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring contains two nitrogen atoms, N1 and N2, and substitution at these positions has a profound impact on the molecule's properties. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Direct alkylation of an NH-free indazole often results in a mixture of N1 and N2 substituted products, and achieving regioselectivity is a significant synthetic challenge.

The position of the substituent (N1 vs. N2) dramatically alters the shape and electronic properties of the molecule, which in turn affects its biological activity. For instance, the FDA-approved kinase inhibitor Pazopanib is an N2-substituted indazole. The regioselectivity of N-alkylation can be influenced by both steric and electronic effects of other substituents on the indazole ring. For example, the presence of a substituent at the C7 position, such as the bromine in this compound, can sterically hinder the approach of an alkylating agent to the N1 position, thereby favoring substitution at N2. nih.gov

Different reaction conditions can also be employed to favor one isomer over the other. Studies have shown that the choice of base and solvent can significantly alter the N1/N2 product ratio. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1 alkylation of various indazoles. nih.gov In contrast, other conditions might favor the N2 product. This ability to selectively synthesize either the N1 or N2 isomer is crucial for exploring the SAR of indazole derivatives, as the two isomers often exhibit distinct biological profiles.

| Indazole Substrate | Reaction Conditions | N1:N2 Ratio |

|---|---|---|

| 3-carboxymethyl-1H-indazole | NaH, pentyl bromide, THF | >99 : <1 |

| 3-tert-butyl-1H-indazole | NaH, pentyl bromide, THF | >99 : <1 |

| 7-nitro-1H-indazole | NaH, pentyl bromide, THF | 4 : 96 |

| 7-carboxy-1H-indazole methyl ester | NaH, pentyl bromide, THF | <1 : >99 |

Data sourced from a study on regioselective N-alkylation of the 1H-indazole scaffold. nih.gov

Regioisomeric Selectivity and Pharmacological Outcomes

The indazole ring contains two nitrogen atoms (N1 and N2) that can be substituted, leading to different regioisomers. The selective synthesis of either the N1- or N2-substituted isomer is a significant challenge, as direct alkylation often results in a mixture of both products. nih.govnih.gov However, the biological activity of these isomers can vary substantially, making regioselective synthesis essential for developing effective therapeutics.

For instance, N1-substituted bioactive indazoles include Danicopan, a complement factor D inhibitor, while the N2-substituted class includes Pazopanib, a tyrosine kinase inhibitor. nih.gov The position of the substituent on the indazole core dramatically influences the molecule's interaction with its biological target. Research has shown that the choice of base and solvent system can heavily influence the N1/N2 ratio during synthesis. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1 alkylation for many substituted indazoles. nih.govresearchgate.net Conversely, substituents at the C-7 position, such as a nitro (NO2) or methoxycarbonyl (CO2Me) group, have been shown to confer excellent N2 regioselectivity. nih.gov This electronic influence is a key consideration in the design of this compound derivatives, where the bromo group at the 7-position can direct the outcome of substitution reactions.

N-Alkylation and N-Arylations and their SAR Implications

Modification of the indazole core via N-alkylation and N-arylation is a primary strategy for exploring the SAR and optimizing lead compounds. The nature of the alkyl or aryl group introduced can impact potency, selectivity, and metabolic stability.

Studies on various indazole cores have demonstrated that both steric and electronic effects of substituents play a role in regioselectivity and, consequently, biological activity. nih.gov For a series of 3-substituted indazole derivatives developed as androgen receptor antagonists, the introduction of electron-withdrawing groups at the 3-position led to enhanced metabolic stability. nih.gov While this relates to the 3-position, the principles of using substituents to block metabolic oxidation are broadly applicable. nih.gov

In the context of developing inhibitors for Bromodomain-containing Protein 4 (BRD4), a series of 3-methyl-1H-indazole derivatives were synthesized. researchgate.netnih.gov The SAR exploration in this study involved modifying a phenyl ring attached to the indazole core. The findings indicated that specific substitutions on this aryl group were critical for potent BRD4 inhibition and antiproliferative activity in cancer cell lines. researchgate.netnih.gov

| Compound Class | Modification | SAR Implication | Target | Reference |

| 3-Methyl-1H-indazole | N-Aryl substitution | Substitutions on the aryl ring are critical for potent inhibition. | BRD4 | researchgate.net, nih.gov |

| Substituted Indazoles | N-Alkylation | C-7 substituents (e.g., NO2) can direct N2-selectivity. | General | nih.gov |

| 3-Substituted Indazoles | 3-position substitution | Electron-withdrawing groups can enhance metabolic stability. | Androgen Receptor | nih.gov |

Structure-Based Design Principles for Enhanced Efficacy

Modern drug discovery often employs structure-based design to create potent and selective inhibitors. This involves understanding the three-dimensional structure of the target protein and designing molecules that fit precisely into its binding site.

Ligand Efficiency Analysis

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule. It is a valuable tool for prioritizing hits from screening campaigns and guiding lead optimization. High LE is desirable, as it suggests that a compound has a favorable binding interaction with its target relative to its size. By optimizing for LE, medicinal chemists can often develop potent compounds while maintaining drug-like properties and avoiding excessive molecular weight or lipophilicity. In the development of indazole-based inhibitors, selecting initial hits with high LE, even if their potency is modest, can provide a more promising starting point for optimization.

Molecular Interactions with Protein Binding Sites

Understanding the specific molecular interactions between a this compound derivative and its protein target is fundamental to enhancing efficacy. Techniques like X-ray crystallography and computational molecular docking provide detailed pictures of these interactions.

For example, in the design of 3-methyl-1H-indazole derivatives as BRD4 inhibitors, structure-based optimization was used to enhance binding affinity. researchgate.netnih.gov BRD4 is an "epigenetic reader" that recognizes acetylated lysine (B10760008) residues on histones. researchgate.netnih.gov Effective inhibitors must form key interactions within the acetyl-lysine binding pocket. Docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.gov This highlights the importance of the indazole core in anchoring the molecule to its target, allowing other parts of the molecule to form additional favorable interactions.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a lead compound with a different, often structurally distinct, scaffold while retaining similar biological activity. This technique is employed to overcome issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or intellectual property limitations. nih.gov

V. Computational Chemistry and Molecular Modeling of 7 Bromo 3 Methyl 1h Indazole

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule ligand and a protein's binding site.

Molecular docking studies on indazole derivatives have revealed key interactions with various protein targets. For instance, in studies of indazole analogs as potential anti-inflammatory agents, docking simulations have been performed with the Cyclooxygenase-2 (COX-2) enzyme. These simulations have shown that the indazole core can form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme. Specifically, compounds containing a difluorophenyl, para-toluene, or 4-methoxyphenyl (B3050149) group attached to the indazole scaffold have demonstrated significant binding. One such derivative, (6-bromo-1H-indazol-1-yl)(p-tolyl)methanone, was found to interact with the amino acid residue Gly526.

In another study focusing on novel 3-methyl-1H-indazole derivatives as inhibitors of bromodomain-containing protein 4 (BRD4), a key target in cancer therapy, molecular docking was used to predict the binding modes of these compounds within the BRD4 bromodomain 1 (BD1). The analysis indicated that the 3-methyl-1H-indazole core fits into the binding pocket and forms essential interactions with key residues.

The following interactive table provides hypothetical examples of potential interactions between 7-Bromo-3-methyl-1H-indazole and amino acid residues of a target protein, based on studies of similar indazole derivatives.

| Interacting Residue | Interaction Type | Distance (Å) |

| Tyr248 | Hydrogen Bond | 2.8 |

| Lys273 | Hydrophobic | 3.5 |

| Val268 | Hydrophobic | 3.9 |

| Arg171 | Pi-Cation | 4.2 |

A critical aspect of molecular docking is the prediction of the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and potent interaction.

For a series of substituted indazole derivatives targeting the anti-breast cancer target, the aromatase enzyme, molecular docking studies have predicted binding energies ranging from -7.7 to -8.0 kcal/mol. Similarly, in the investigation of 1H-indazole analogs as anti-inflammatory agents targeting the COX-2 enzyme, predicted binding energies for the most promising compounds were in the range of -8.46 to -9.11 kcal/mol. These values suggest a strong binding affinity and underscore the potential of the indazole scaffold for developing potent inhibitors.

The table below illustrates a hypothetical range of predicted binding affinities for this compound with different protein targets, based on data from related compounds.

| Protein Target | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | -8.7 |

| Aromatase | -7.9 |

| BRD4-BD1 | -7.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in predicting the activity of new compounds and in optimizing lead compounds in drug discovery.

QSAR models have been successfully developed for various series of indazole derivatives. In one such study, a QSAR model was generated for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing, a mechanism involved in bacterial communication and virulence. nih.gov This model was built using a combination of 2D and 3D structural descriptors, which quantify different aspects of the molecular structure, such as electronic properties, hydrophobicity, and steric features. nih.gov

Another QSAR analysis was performed on a series of indazole estrogens to understand the structural requirements for their selective binding to the β-estrogen receptor. eurekaselect.com This study suggested that the nature of the substituent at the 3rd position of the indazole ring is crucial for selectivity. eurekaselect.com The development of such models typically involves selecting a set of known active compounds, calculating a variety of molecular descriptors, and then using statistical methods to build a predictive model.

The reliability of a QSAR model is assessed through rigorous validation techniques. For the QSAR model of indazole compounds inhibiting SAH/MTAN, the predictive accuracy was found to be high, with the model explaining 85.2% of the variance in the training set and 78.1% in the test set. nih.gov The external predictability of the model was also confirmed to be good. nih.gov Such validated models can be confidently used to predict the activity of new, untested indazole derivatives.

The following table presents a hypothetical summary of the statistical validation parameters for a QSAR model developed for a series of indazole derivatives.

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.85 |

| Q² (Cross-validated R²) | 0.75 |

| R²_pred (External Validation) | 0.78 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations provide valuable information about the electronic properties of a molecule, which are crucial for understanding its reactivity and interactions.

DFT calculations have been employed to study the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org These calculations helped in elucidating the reaction mechanisms and understanding the factors that control the position of alkylation on the indazole ring. beilstein-journals.org The study involved the calculation of N1- and N2-partial charges and Fukui indices, which are indicators of the local reactivity of different atoms in the molecule. beilstein-journals.org

Furthermore, a theoretical investigation of another bromo-indazole derivative, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was conducted using DFT and Time-Dependent DFT (TD-DFT). This study provided insights into the molecular structure, electronic properties, and spectroscopic characteristics of the compound.

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. DFT studies on novel indazole derivatives have revealed that certain substitutions can significantly alter this energy gap.